molecular formula C13H22N2O4 B8673682 2-O-tert-butyl 1-O-prop-2-enyl piperazine-1,2-dicarboxylate

2-O-tert-butyl 1-O-prop-2-enyl piperazine-1,2-dicarboxylate

Cat. No.: B8673682
M. Wt: 270.32 g/mol
InChI Key: YNODUUAWPSNNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-tert-butyl 1-O-prop-2-enyl piperazine-1,2-dicarboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound features a piperazine ring substituted with allyl and tert-butyl ester groups, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine-1,2-dicarboxylic acid 1-allyl ester 2-tert-butyl ester typically involves the esterification of piperazine-1,2-dicarboxylic acid with allyl alcohol and tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-O-tert-butyl 1-O-prop-2-enyl piperazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ester reduction.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the allyl group.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-O-tert-butyl 1-O-prop-2-enyl piperazine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of piperazine-1,2-dicarboxylic acid 1-allyl ester 2-tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    Piperazine-1,2-dicarboxylic acid 1-tert-butyl ester: Similar structure but lacks the allyl group.

    Piperazine-1,3-dicarboxylic acid 1-tert-butyl ester: Different substitution pattern on the piperazine ring.

    1-Boc-piperazine-3-carboxylic acid: Contains a tert-butyl ester group but differs in the position of substitution.

Uniqueness

2-O-tert-butyl 1-O-prop-2-enyl piperazine-1,2-dicarboxylate is unique due to the presence of both allyl and tert-butyl ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of diverse chemical entities.

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

2-O-tert-butyl 1-O-prop-2-enyl piperazine-1,2-dicarboxylate

InChI

InChI=1S/C13H22N2O4/c1-5-8-18-12(17)15-7-6-14-9-10(15)11(16)19-13(2,3)4/h5,10,14H,1,6-9H2,2-4H3

InChI Key

YNODUUAWPSNNAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCN1C(=O)OCC=C

Origin of Product

United States

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